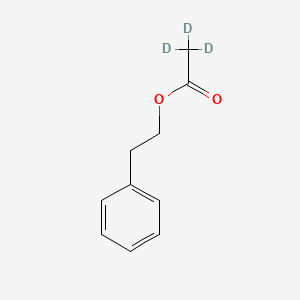
2-Phenylethyl acetate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylethyl acetate-d3 is a deuterated compound of 2-Phenylethyl acetate. It is a stable isotope-labeled compound where three hydrogen atoms are replaced by deuterium. The molecular formula of this compound is C10H9D3O2, and it has a molecular weight of 167.22 g/mol . This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylethyl acetate-d3 can be synthesized through the esterification of deuterated acetic acid with 2-Phenylethanol-d3. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as reactive distillation can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl acetate-d3 undergoes various chemical reactions, including:
Oxidation: Oxidizing agents can convert this compound to corresponding carboxylic acids or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as alcohols or amines in the presence of a catalyst.
Major Products
Hydrolysis: 2-Phenylethanol-d3 and acetic acid.
Oxidation: Corresponding carboxylic acids or aldehydes.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenylethyl acetate-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Phenylethyl acetate-d3 involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases to produce 2-Phenylethanol-d3 and acetic acid . The deuterium labeling allows for precise tracking of these metabolic processes, providing insights into the compound’s behavior and effects.
Comparison with Similar Compounds
2-Phenylethyl acetate-d3 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, 2-Phenylethyl acetate. Similar compounds include:
2-Phenylethyl acetate: The non-deuterated version with similar chemical properties but without the isotopic labeling.
2-Phenylethanol-d3: A deuterated alcohol used in similar research applications.
Ethyl acetate-d3: Another deuterated ester used for tracing and analytical purposes.
The uniqueness of this compound lies in its ability to provide detailed insights into chemical and biological processes through isotopic tracing, making it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
2-phenylethyl 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3/i1D3 |
InChI Key |
MDHYEMXUFSJLGV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OCCC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12308401.png)

![6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12308421.png)
![rac-(1R,3S,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12308429.png)
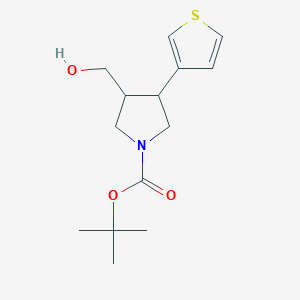
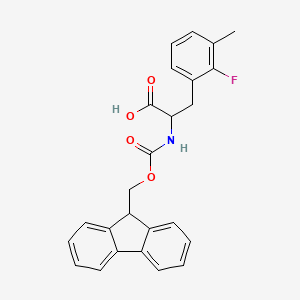

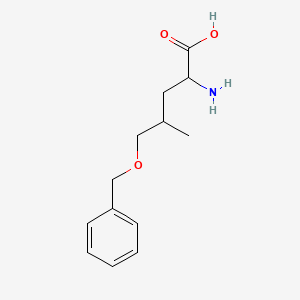
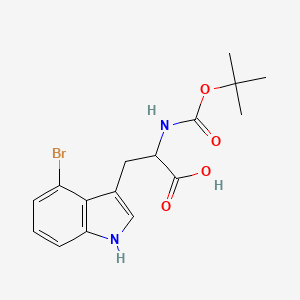
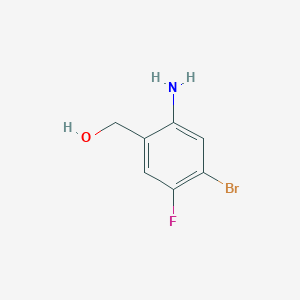
![6-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B12308489.png)
![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12308493.png)
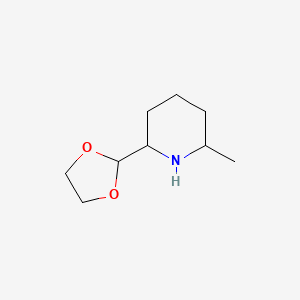
![1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12308504.png)
